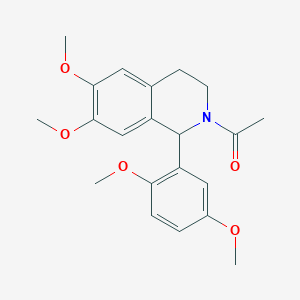![molecular formula C20H8F5N3O4 B4955503 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PFB-NO, and it is a nitric oxide donor that has been found to exhibit a wide range of biochemical and physiological effects. In
作用機序
PFB-NO releases NO in a controlled manner through a process known as photolysis. When exposed to light, PFB-NO undergoes a chemical reaction that results in the release of NO. This process allows for the precise control of NO release, making PFB-NO a valuable tool for studying the effects of NO on biological systems.
Biochemical and Physiological Effects
PFB-NO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PFB-NO has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, PFB-NO has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
PFB-NO has several advantages for lab experiments. Its ability to release NO in a controlled manner allows for precise control of experimental conditions. PFB-NO is also stable and can be stored for long periods of time, making it a valuable tool for long-term studies. However, PFB-NO has some limitations. Its photolysis requires exposure to light, which can limit its use in certain experimental setups. In addition, PFB-NO can be toxic at high concentrations, which requires careful handling and dosing.
将来の方向性
There are several future directions for research involving PFB-NO. One area of interest is the development of new PFB-NO derivatives with improved properties, such as increased stability or enhanced NO release. Another area of interest is the use of PFB-NO in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, PFB-NO could be used to study the role of NO in various physiological processes, such as immune response and neurotransmission.
Conclusion
In conclusion, PFB-NO is a valuable tool for scientific research due to its ability to release NO in a controlled manner. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While PFB-NO has some limitations, its advantages make it a valuable tool for lab experiments. There are several future directions for research involving PFB-NO, and it is likely that this compound will continue to be an important tool for scientific research in the future.
合成法
The synthesis of PFB-NO involves the reaction of 4-nitro-N-(2-chloroethyl)-benzamide with pentafluorophenyl isocyanate in the presence of triethylamine. The resulting compound is then reacted with sodium nitrite and hydrochloric acid to yield PFB-NO. This synthesis method has been found to be efficient and reproducible, and it has been used to produce PFB-NO in large quantities for research purposes.
科学的研究の応用
PFB-NO has been widely used in scientific research due to its ability to release nitric oxide (NO) in a controlled manner. Nitric oxide is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. PFB-NO has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
特性
IUPAC Name |
4-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(3-6-12(11)32-20)26-19(29)8-1-4-10(5-2-8)28(30)31/h1-7H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUTTINFUZQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)
![4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4955426.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B4955459.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)




![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)